molecular formula C8H6ClN B128450 2-Chlorobenzyl cyanide CAS No. 2856-63-5

2-Chlorobenzyl cyanide

Cat. No.: B128450
CAS No.: 2856-63-5
M. Wt: 151.59 g/mol
InChI Key: MRDUURPIPLIGQX-UHFFFAOYSA-N
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Description

2-Chlorobenzyl cyanide, also known as 2-chlorophenylacetonitrile, is an organic compound with the molecular formula C8H6ClN. It is a derivative of benzyl cyanide, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl cyanide can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chlorobenzyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and as a precursor for bioactive molecules.

    Medicine: It serves as a building block for the synthesis of drugs such as clopidogrel, a platelet aggregation inhibitor.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

Comparison: 2-Chlorobenzyl cyanide is unique due to the presence of the chlorine atom at the ortho position, which influences its reactivity and physical properties. Compared to benzyl cyanide, it has higher reactivity in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-(2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDUURPIPLIGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182773
Record name (o-Chlorophenyl)acetonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2856-63-5
Record name (2-Chlorophenyl)acetonitrile
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Record name 2-Chlorobenzyl cyanide
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Record name o-Chlorobenzyl cyanide
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Record name (o-Chlorophenyl)acetonitrile
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Record name 2-Chlorobenzyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-chlorobenzyl cyanide in the synthesis of Clopidogrel?

A1: this compound serves as the starting material in the multi-step synthesis of Clopidogrel. [, ] The synthesis involves a series of reactions including bromination, condensation, hydrolysis, esterification, and resolution, ultimately leading to the formation of Clopidogrel. The chlorine and cyano groups in this compound are key reactive sites that are utilized and transformed throughout these reactions.

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